molecular formula C5H6F2O2 B3030910 2,2-DIFLUOROETHYL ACRYLATE CAS No. 104082-95-3

2,2-DIFLUOROETHYL ACRYLATE

Cat. No.: B3030910
CAS No.: 104082-95-3
M. Wt: 136.1 g/mol
InChI Key: RQHBMXNWRDDZQR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl acrylate is an organic compound with the molecular formula C5H6F2O2. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various polymers and copolymers. This compound is known for its unique properties, such as high reactivity and the ability to form stable polymers, making it valuable in various industrial applications.

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoroethyl Prop-2-enoate are thiol, amine, and alcohol nucleophiles . These targets play a crucial role in various biochemical reactions, particularly in the synthesis of fluorinated organic molecules.

Mode of Action

2,2-Difluoroethyl Prop-2-enoate interacts with its targets through an electrophilic 2,2-difluoroethylation process . This interaction involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The presence of fluorine atoms can greatly influence the biological activity and metabolic stability of pharmaceuticals.

Biochemical Pathways

The compound affects the synthesis of fluorinated compounds, such as gem-difluorocyclobutanes. This process is challenging due to the harsh reaction conditions often required. A novel approach involving the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (mcps) has been reported.

Pharmacokinetics

The presence of fluorine atoms in the compound can greatly influence the biological activity and metabolic stability of pharmaceuticals. This suggests that the compound may have unique ADME properties that impact its bioavailability.

Result of Action

The result of the action of 2,2-Difluoroethyl Prop-2-enoate is the production of a wide range of 2,2-difluoroethylated nucleophiles . These include the drugs Captopril, Normorphine, and Mefloquine . The compound’s action allows for efficient transfer of the CH2CF2H motif to a wide variety of nucleophiles .

Action Environment

The action of 2,2-Difluoroethyl Prop-2-enoate can be influenced by various environmental factors. For instance, the compound exhibits high reactivity, participating in both heterolytic and homolytic reactions. It reacts readily with nucleophiles and more sluggishly with electrophiles, and also with common organic solvents. These reactions provide insight into the reactivity of fluorinated olefins.

Biochemical Analysis

Biochemical Properties

2,2-Difluoroethyl prop-2-enoate plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in electrophilic 2,2-difluoroethylation reactions with thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent . These interactions are essential for the incorporation of the difluoroethyl group into small molecules, which can enhance the physicochemical properties of drug compounds .

Cellular Effects

The effects of 2,2-Difluoroethyl prop-2-enoate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The incorporation of the difluoroethyl group into biomolecules can alter their lipophilicity and metabolic stability, thereby affecting their interaction with cellular targets . This can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2,2-Difluoroethyl prop-2-enoate exerts its effects through specific binding interactions with biomolecules. It acts as an electrophilic reagent, facilitating the 2,2-difluoroethylation of nucleophiles via a ligand coupling mechanism . This process involves the formation of a hypervalent iodine intermediate, which then reacts with thiol, amine, and alcohol nucleophiles to incorporate the difluoroethyl group . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects .

Dosage Effects in Animal Models

The effects of 2,2-Difluoroethyl prop-2-enoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved drug target affinity . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity .

Metabolic Pathways

2,2-Difluoroethyl prop-2-enoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The difluoroethyl group can be incorporated into biomolecules through electrophilic reactions, altering metabolic flux and metabolite levels . These interactions can impact the overall metabolic profile of the compound, influencing its biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of 2,2-Difluoroethyl prop-2-enoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its transport across cell membranes and its distribution within tissues .

Subcellular Localization

The subcellular localization of 2,2-Difluoroethyl prop-2-enoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function, determining its interactions with cellular targets . Understanding the subcellular localization of 2,2-Difluoroethyl prop-2-enoate is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl acrylate typically involves the reaction of acrylate esters with difluoroethanol. One common method is the esterification of acrylic acid with 2,2-difluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoroethyl acrylate is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polymers with desirable properties such as chemical resistance and thermal stability sets it apart from other similar compounds .

Properties

IUPAC Name

2,2-difluoroethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHBMXNWRDDZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602186
Record name 2,2-Difluoroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104082-95-3
Record name 2,2-Difluoroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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